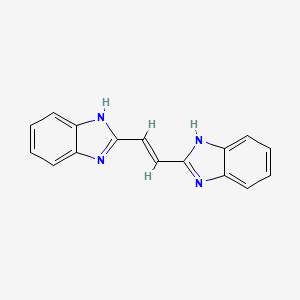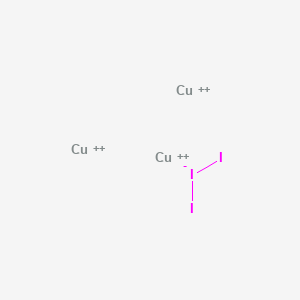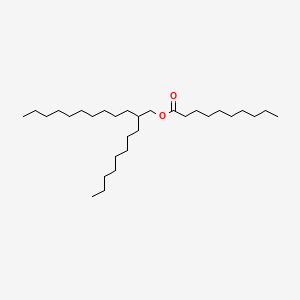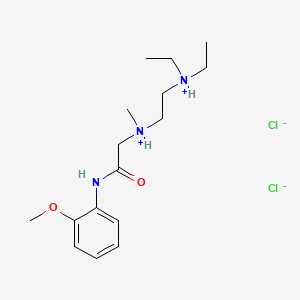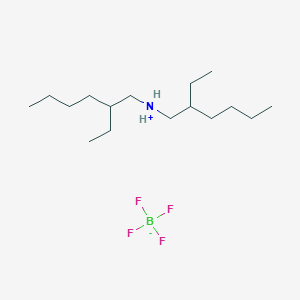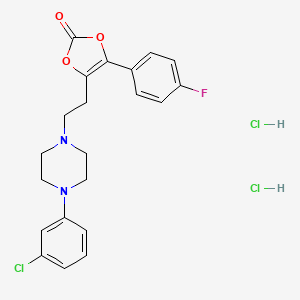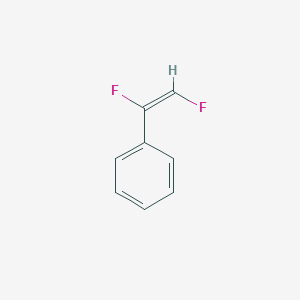
(E)-1,2-Difluoroethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-Difluoroethenylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-Difluoroethenylbenzene typically involves the reaction of benzene with a difluoroethenyl precursor under specific conditions. One common method is the dehydrofluorination of 1,2-difluoroethane in the presence of a strong base, such as potassium tert-butoxide, followed by a coupling reaction with benzene. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between benzene and difluoroethene derivatives. These methods are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (E)-1,2-Difluoroethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluoroacetophenone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1,2-difluoroethylbenzene.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethenyl group, where nucleophiles such as amines or thiols replace one or both fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Difluoroacetophenone
Reduction: 1,2-Difluoroethylbenzene
Substitution: Various substituted ethenylbenzenes depending on the nucleophile used
Scientific Research Applications
(E)-1,2-Difluoroethenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals with fluorinated functional groups.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-1,2-Difluoroethenylbenzene exerts its effects involves interactions with molecular targets through its difluoroethenyl group. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic attack on the difluoroethenyl group and subsequent formation of new chemical bonds.
Comparison with Similar Compounds
- 1,2-Dichloroethenylbenzene
- 1,2-Dibromoethenylbenzene
- 1,2-Diiodoethenylbenzene
Comparison: (E)-1,2-Difluoroethenylbenzene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects compared to other halogenated ethenylbenzenes. Fluorine atoms are highly electronegative, leading to increased stability and reactivity. This makes this compound particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
Properties
Molecular Formula |
C8H6F2 |
|---|---|
Molecular Weight |
140.13 g/mol |
IUPAC Name |
[(E)-1,2-difluoroethenyl]benzene |
InChI |
InChI=1S/C8H6F2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI Key |
MRYRJRWSHBRIDR-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\F)/F |
Canonical SMILES |
C1=CC=C(C=C1)C(=CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)

